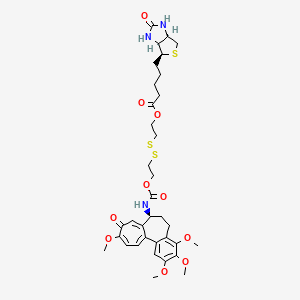

Deac-SS-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H45N3O10S3 |

|---|---|

Molecular Weight |

763.9 g/mol |

IUPAC Name |

2-[2-[[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoyloxy]ethyldisulfanyl]ethyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C35H45N3O10S3/c1-43-27-12-10-20-22-18-28(44-2)33(46-4)32(45-3)21(22)9-11-24(23(20)17-26(27)39)37-35(42)48-14-16-51-50-15-13-47-30(40)8-6-5-7-29-31-25(19-49-29)36-34(41)38-31/h10,12,17-18,24-25,29,31H,5-9,11,13-16,19H2,1-4H3,(H,37,42)(H2,36,38,41)/t24-,25-,29-,31-/m0/s1 |

InChI Key |

FQPPDMDNXFOBSG-GQUBXBKDSA-N |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Origin of Product |

United States |

Foundational & Exploratory

Deac-SS-Biotin: A Targeted Approach to Cancer Therapy Through a Reducible Prodrug Strategy

An In-depth Technical Guide on the Mechanism of Action of Deac-SS-Biotin for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a novel antitumor agent designed as a prodrug to selectively target cancer cells and mitigate off-target toxicities associated with conventional chemotherapy. This molecule cleverly combines a potent microtubule inhibitor, deacetylcolchicine (Deac), with a cancer-targeting moiety, biotin, through a reduction-sensitive disulfide (-S-S-) linker. This design leverages the unique biochemical characteristics of the tumor microenvironment, specifically the elevated levels of intracellular reducing agents and the overexpression of biotin receptors on the surface of many cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its targeted uptake, intracellular activation, and subsequent antitumor effects. Furthermore, it presents key quantitative data, detailed experimental protocols, and visual diagrams of the critical pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

The development of targeted cancer therapies aims to maximize the therapeutic index of cytotoxic agents by enhancing their delivery to tumor cells while minimizing exposure to healthy tissues. One promising strategy is the design of prodrugs that are activated by specific conditions prevalent in the tumor microenvironment. This compound exemplifies this approach by exploiting two key features of many cancer cells: upregulated nutrient uptake pathways and an altered intracellular redox state.

Biotin, an essential B vitamin, is taken up by cells via specific biotin receptors, which are frequently overexpressed on the surface of various cancer cell types to meet their high metabolic demands.[1] This overexpression provides a "docking" mechanism for biotin-conjugated molecules. This compound utilizes this by attaching a biotin molecule to the cytotoxic agent, deacetylcolchicine (Deac).

The linkage between biotin and Deac is a critical component of the prodrug's design. A disulfide bond (-S-S-) serves as this linker, which is stable in the extracellular environment but is susceptible to cleavage by reducing agents such as glutathione (GSH).[2] Tumor cells are known to have significantly higher intracellular concentrations of GSH compared to normal cells, creating a reductive environment that facilitates the cleavage of the disulfide bond.[3]

This guide will dissect the sequential mechanism of this compound, from its initial interaction with cancer cells to the exertion of its cytotoxic effects.

Mechanism of Action

The mechanism of action of this compound can be delineated into three primary stages:

-

Targeted Cellular Uptake: this compound circulates in its inactive prodrug form. The biotin moiety acts as a targeting ligand, binding to overexpressed biotin receptors on the surface of cancer cells.[4][5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the this compound conjugate into the cancer cell. This targeted uptake mechanism concentrates the cytotoxic payload within the tumor cells, thereby reducing its systemic exposure and potential for off-target toxicity.

-

Intracellular Drug Release: Once inside the cell, the high intracellular concentration of reducing agents, primarily glutathione (GSH), facilitates the cleavage of the disulfide bond within the this compound molecule. This reduction-sensitive release is a key feature of the prodrug design, ensuring that the active cytotoxic agent is liberated preferentially within the target cancer cells. The cleavage of the disulfide linker releases the active drug, deacetylcolchicine (Deac).

-

Inhibition of Tubulin Polymerization and Antitumor Activity: The released Deac is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by Deac leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death), resulting in the observed antitumor activity.

Signaling Pathway and Drug Activation

The following diagram illustrates the signaling pathway and the mechanism of this compound activation.

Quantitative Data

The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values demonstrate potent antiproliferative activity against cancer cells with significantly lower toxicity towards normal cells.

| Compound | SGC-7901 (Gastric Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | L929 (Normal Fibroblast) IC50 (µM) |

| This compound | 0.124 ± 0.011 | 0.085 ± 0.008 | 0.108 ± 0.010 | 4.22 |

| Deacetylcolchicine (Deac) | Potent | Potent | Potent | Potent Cytotoxicity |

| Colchicine | Potent | Potent | Potent | Potent Cytotoxicity |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., SGC-7901, A549, HeLa, L929) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound, Deac, or a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Drug Release Assay

This assay demonstrates the reduction-sensitive release of Deac from this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (5 µM) in PBS (pH 7.4) containing 20% DMSO.

-

Induction of Release: Add dithiothreitol (DTT), a mimetic of GSH, to the solution at final concentrations of 0, 5, 10, and 20 µM.

-

Incubation: Incubate the mixtures at 37°C.

-

Sample Collection: Withdraw aliquots at various time points (e.g., 0, 10, 20, 40, 60, 80 minutes).

-

HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of this compound and released Deac. A C18 column is used with a mobile phase of 45% methanol in water at a flow rate of 1.0 mL/min, with UV detection at 254 nm.

-

Data Analysis: Plot the concentration of released Deac over time for each DTT concentration.

Tubulin Polymerization Assay

This assay evaluates the inhibitory effect of released Deac on tubulin polymerization.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: Add this compound alone or this compound pre-incubated with DTT (to release Deac) to the reaction mixture. Colchicine and Deac can be used as positive controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence of the reporter increases upon binding to polymerized microtubules.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect.

Biotin Receptor-Mediated Endocytosis Assay

This assay confirms that the uptake of this compound is mediated by biotin receptors.

Methodology:

-

Cell Seeding and Treatment: Seed cancer cells (e.g., A549) and treat them with a fixed concentration of this compound (e.g., 2-fold IC50).

-

Competitive Inhibition: Co-incubate the cells with increasing concentrations of free biotin (e.g., 0.075 to 0.60 µM).

-

Incubation: Incubate for the desired period (e.g., 72 hours).

-

Cell Viability Assessment: Perform an MTT assay as described in section 4.1 to determine cell viability.

-

Data Analysis: Plot cell viability against the concentration of free biotin. An increase in cell viability with increasing concentrations of free biotin indicates competitive inhibition of this compound uptake, confirming receptor-mediated endocytosis.

Conclusion

This compound represents a sophisticated and highly promising strategy in targeted cancer therapy. Its mechanism of action, centered on the dual-targeting of biotin receptor-overexpressing cancer cells and the reductive intracellular environment, allows for the selective release of a potent cytotoxic agent within the tumor. This targeted delivery and activation mechanism has been shown to result in potent antitumor activity with a favorable selectivity profile, as evidenced by the in vitro data. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and similar targeted prodrug approaches. The continued exploration of such intelligent drug delivery systems holds significant potential for improving the efficacy and safety of cancer chemotherapy.

References

- 1. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Critical Role of the Disulfide Bond in Deac-SS-Biotin: A Cleavable Linker for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deac-SS-Biotin is a novel, potent antitumor agent designed for targeted delivery and controlled release of a cytotoxic colchicine derivative. This technical guide delves into the core of its mechanism: the strategic incorporation of a disulfide bond. This cleavable linker is the linchpin of a sophisticated drug delivery system that exploits the unique biochemical characteristics of the tumor microenvironment. By remaining stable in systemic circulation and undergoing cleavage in the reducing intracellular environment of cancer cells, the disulfide bond ensures that the potent cytotoxic payload is released preferentially at the site of action, thereby enhancing antitumor efficacy and minimizing off-target toxicities. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and downstream signaling pathways.

Introduction

The development of targeted cancer therapies is a paramount goal in oncology research, aiming to maximize the therapeutic index of potent cytotoxic agents. A promising strategy in this endeavor is the design of prodrugs that are activated within the tumor microenvironment. This compound exemplifies this approach by integrating three key functional components: a deacylated colchicine derivative (Deac) as the cytotoxic warhead, a biotin ligand for tumor targeting, and a disulfide (SS) linker that bridges the two.

The rationale behind this design hinges on two well-established biological phenomena. Firstly, many cancer cells overexpress biotin receptors to meet their heightened metabolic demands, allowing for preferential uptake of biotin-conjugated molecules through receptor-mediated endocytosis.[1][2][3] Secondly, the intracellular environment of tumor cells is significantly more reducing than the extracellular space, with higher concentrations of glutathione (GSH).[4][5] This redox potential difference provides a trigger for the selective cleavage of disulfide bonds.

The disulfide bond in this compound is, therefore, not merely a linker but a dynamic, environment-sensitive switch. It maintains the cytotoxic agent in an inactive state during circulation, preventing damage to healthy tissues. Upon internalization into a cancer cell, the disulfide bond is reduced, liberating the active Deac molecule to exert its potent antimitotic effects.

The Disulfide Bond: A Gateway to Selective Cytotoxicity

The central role of the disulfide bond in this compound is to confer reduction-sensitive drug release. In the oxidizing environment of the bloodstream, the disulfide linkage is stable. However, upon entering the cytoplasm of a cancer cell, where the concentration of reducing agents like glutathione is significantly higher, the disulfide bond is readily cleaved. This process releases the active drug, Deac, which can then bind to tubulin and disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.

The efficacy of this release mechanism has been demonstrated experimentally. In the presence of a reducing agent like dithiothreitol (DTT), which mimics the intracellular reducing environment, this compound is converted to its active form, Deac. This targeted release mechanism is crucial for the improved therapeutic window of this compound compared to its parent compound.

Quantitative Data on the Efficacy of this compound

The antitumor activity of this compound has been evaluated across various cancer cell lines, demonstrating potent cytotoxicity in tumor cells and significantly lower toxicity in normal cells. The following tables summarize the key quantitative findings.

| Cell Line | Type | IC50 (µM) of this compound | Reference |

| SGC-7901 | Human Gastric Cancer | 0.124 | |

| A549 | Human Lung Adenocarcinoma | 0.085 | |

| Hela | Human Cervical Cancer | 0.108 | |

| L929 | Mouse Fibroblast (Normal) | 4.22 | |

| Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antiproliferative activity of this compound against various cancer cell lines, with significantly lower toxicity towards a normal cell line. |

| Condition | Cell Viability (%) | Reference |

| This compound (0.17 µM) | 17.7 | |

| This compound (0.17 µM) + Biotin (0.075 µM) | 23.6 | |

| This compound (0.17 µM) + Biotin (0.60 µM) | 68.9 | |

| Table 2: Competitive Inhibition of this compound Uptake by Free Biotin in A549 Cells. The increase in cell viability with increasing concentrations of free biotin indicates that the cellular uptake of this compound is competitively inhibited, confirming the role of biotin receptor-mediated endocytosis. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's properties.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxicity of this compound against cancer and normal cell lines.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability and IC50 values.

Reduction-Sensitive Drug Release Assay

This assay demonstrates the cleavage of the disulfide bond and release of the active drug in a reducing environment.

Materials:

-

This compound

-

Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a solution of this compound in PBS.

-

Add DTT to the solution to a final concentration of 10 mM to simulate the intracellular reducing environment.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

Analyze the samples by HPLC to quantify the amount of released Deac and remaining this compound.

Tubulin Polymerization Assay

This assay measures the inhibitory effect of the released drug on tubulin polymerization.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

This compound

-

DTT

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, and GTP.

-

Prepare solutions of this compound with and without DTT.

-

Add the test solutions to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

Visualizing the Mechanism and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathway.

Caption: Mechanism of action of this compound.

Caption: Downstream apoptotic signaling pathway.

Conclusion

The disulfide bond in this compound is a critical design element that enables tumor-targeted drug delivery and reduction-sensitive activation. This innovative approach leverages the unique physiological characteristics of cancer cells to achieve a high degree of selectivity and efficacy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this promising area of cancer therapy. The continued exploration of such environment-sensitive linkers holds great potential for the creation of the next generation of targeted anticancer agents.

References

- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide based prodrugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Deac-SS-Biotin for Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deac-SS-Biotin is a promising tumor-targeting prodrug designed to selectively deliver the potent cytotoxic agent deacetylcolchicine (Deac) to cancer cells. This innovative approach leverages the overexpression of biotin receptors on the surface of many cancer cell types to achieve targeted uptake. The prodrug incorporates a redox-sensitive disulfide linker, ensuring that the active drug is released preferentially within the reductive microenvironment of tumor cells. This targeted delivery and controlled release mechanism aims to enhance the therapeutic efficacy of deacetylcolchicine while minimizing systemic toxicity, a significant limitation of conventional colchicine-based chemotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and in vitro evaluation, to support further research and development in the field of targeted cancer therapy.

Core Concept and Mechanism of Action

This compound is a conjugate of three key components: a targeting moiety (biotin), a cytotoxic agent (deacetylcolchicine, Deac), and a reduction-sensitive disulfide (SS) linker.[1] This design facilitates a multi-stage, targeted approach to cancer therapy.

1.1. Biotin Receptor-Mediated Endocytosis:

Many types of cancer cells, including those of the breast, lung, ovarian, and colon, overexpress biotin receptors (sodium-dependent multivitamin transporters, SMVTs) to meet their high metabolic demands.[2][3][4] this compound utilizes biotin as a ligand to specifically bind to these receptors on the cancer cell surface.[1] This binding triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire prodrug conjugate. This targeted uptake mechanism concentrates the cytotoxic payload within the cancer cells, sparing healthy cells that express normal levels of the biotin receptor.

1.2. Intracellular Drug Release:

Once internalized, the this compound conjugate is exposed to the highly reductive intracellular environment of the tumor cell, which has a significantly higher concentration of glutathione (GSH) than the extracellular space. The disulfide bond within the linker is susceptible to cleavage by glutathione, leading to the release of the active drug, deacetylcolchicine.

1.3. Inhibition of Tubulin Polymerization and Apoptosis Induction:

Deacetylcolchicine, the active component, is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cells. The apoptotic cascade is initiated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

Figure 1: Logical workflow of this compound's targeted cancer therapy.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of deacetylcolchicine, the synthesis of the biotinylated disulfide linker, and the final conjugation.

2.1. Synthesis of Deacetylcolchicine (Deac) from Colchicine:

Deacetylcolchicine is synthesized from commercially available colchicine. A common method involves the hydrolysis of the acetamide group of colchicine.

Figure 2: Synthesis of Deacetylcolchicine from Colchicine.

2.2. Synthesis of the Biotinylated Disulfide Linker and Final Conjugation:

The synthesis of this compound involves several key intermediates. The process begins with the reaction of 2,2′-disulfanediyldiethanol with 4-nitrophenyl carbonochloridate to form an activated carbonate. This intermediate is then reacted with deacetylcolchicine. Finally, the resulting compound is coupled with biotin to yield this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Quantitative Data: In Vitro Antiproliferative Activity

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines and a normal cell line using the MTT assay. The results are summarized as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | SGC-7901 (Gastric Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | L929 (Normal Fibroblast) | Selectivity Index (A549/L929) |

| This compound | 0.124 ± 0.011 µM | 0.085 ± 0.008 µM | 0.108 ± 0.010 µM | 4.22 µM | 49.6 |

| Colchicine | - | - | - | - | - |

| Deacetylcolchicine (Deac) | - | - | - | - | - |

Data extracted from Wang C, et al. J Enzyme Inhib Med Chem. 2022. The selectivity index is calculated as the ratio of the IC₅₀ value in the normal cell line to that in the cancer cell line, indicating the compound's preferential toxicity towards cancer cells. A higher selectivity index is desirable.

Experimental Protocols

4.1. Synthesis of this compound (General Protocol):

This protocol is a generalized representation based on the synthesis described by Wang et al. (2022).

-

Synthesis of Intermediate 15: To a solution of 2,2′-disulfanediyldiethanol and triethylamine in tetrahydrofuran (THF), 4-nitrophenyl carbonochloridate is added. The reaction mixture is stirred at room temperature. The resulting precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified to yield 2-((2-hydroxyethyl)disulfanyl)ethyl (4-nitrophenyl) carbonate (Intermediate 15).

-

Synthesis of Intermediate 16: Intermediate 15 is reacted with deacetylcolchicine (Deac) to generate the key intermediate, Deac-SS-Linker (Intermediate 16).

-

Synthesis of this compound: Intermediate 16 is coupled with biotin in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to afford the final product, this compound.

4.2. In Vitro Antiproliferative Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., SGC-7901, A549, HeLa) and normal cells (e.g., L929) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound, colchicine (as a positive control), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined by plotting the cell viability against the logarithm of the compound concentration.

4.3. In Vitro Tubulin Polymerization Assay:

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Reagent Preparation: A reaction mixture containing purified tubulin, a polymerization buffer (containing GTP and MgCl₂), and a fluorescent reporter (e.g., DAPI) is prepared.

-

Compound Incubation: this compound (with and without a reducing agent like DTT to simulate the intracellular environment), deacetylcolchicine, and a vehicle control are added to a 96-well plate.

-

Initiation of Polymerization: The tubulin reaction mix is added to the wells to initiate polymerization.

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The polymerization curves are analyzed to determine the effect of the compounds on the rate and extent of tubulin polymerization.

4.4. In Vitro Drug Release Study:

This assay evaluates the release of deacetylcolchicine from this compound in a simulated reductive environment.

-

Incubation: this compound is incubated in a phosphate-buffered saline (PBS) solution containing a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), to mimic the intracellular reductive environment. Control experiments are performed in the absence of the reducing agent.

-

Sample Collection: Aliquots are collected at different time points.

-

HPLC Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of released deacetylcolchicine and remaining this compound.

-

Data Analysis: The percentage of drug released is plotted against time to determine the release kinetics.

Signaling Pathways and Visualizations

5.1. Biotin Receptor-Mediated Endocytosis Pathway:

The internalization of this compound is initiated by its binding to the biotin receptor, which can trigger either clathrin-mediated or caveolae-dependent endocytosis, leading to the formation of an endosome.

Figure 4: Biotin receptor-mediated endocytosis pathways for this compound.

5.2. Colchicine-Induced Apoptosis Pathway:

Upon release, deacetylcolchicine disrupts microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway. This involves changes in the mitochondrial membrane potential, release of cytochrome c, and activation of a caspase cascade.

Figure 5: Downstream signaling pathway of deacetylcolchicine-induced apoptosis.

Future Directions and Conclusion

The preclinical data for this compound are promising, demonstrating potent and selective in vitro anticancer activity. The rational design of this prodrug addresses key limitations of conventional chemotherapy by integrating tumor-targeting and controlled-release mechanisms.

Future research should focus on comprehensive in vivo efficacy and toxicity studies using relevant animal models, such as xenograft models of human cancers with confirmed biotin receptor overexpression. Pharmacokinetic and pharmacodynamic studies will also be crucial to understand the absorption, distribution, metabolism, and excretion of this compound and to establish a therapeutic window. Furthermore, exploring the efficacy of this compound in combination with other anticancer agents could reveal synergistic effects and provide more effective treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Deac-SS-Biotin: A Targeted Approach to Microtubule Disruption for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deac-SS-Biotin is a novel, potent antitumor agent designed for enhanced tumor targeting and reduced off-target toxicity. This compound leverages the elevated expression of biotin receptors on the surface of many cancer cells for selective cellular uptake. Its innovative design incorporates a disulfide linker, rendering it sensitive to the highly reductive intracellular environment of tumor cells. Upon entry, the disulfide bond is cleaved, releasing the active colchicine derivative, which then potently inhibits microtubule assembly, a critical process for cell division. This targeted delivery and conditional activation mechanism make this compound a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for its evaluation, and key quantitative data regarding its effect on microtubule assembly and cancer cell proliferation.

Mechanism of Action: A Dual-Targeting Strategy

This compound employs a sophisticated dual-targeting strategy to achieve its potent and selective antitumor activity. This involves two key phases: targeted cellular uptake and intracellular activation.

1.1. Biotin-Mediated Cellular Internalization:

Cancer cells often exhibit a significantly higher demand for vitamins and nutrients to sustain their rapid proliferation. This includes an overexpression of biotin receptors on their cell surface compared to normal, healthy cells. This compound exploits this physiological difference. The biotin moiety of the compound acts as a targeting ligand, binding with high affinity to these overexpressed biotin receptors. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the this compound molecule into the cancer cell.[1][2] This targeted uptake mechanism is crucial for concentrating the therapeutic agent within the tumor cells while minimizing its exposure to healthy tissues, thereby reducing potential side effects. The cellular uptake of this compound can be effectively blocked by competitive binding with free biotin, confirming the receptor-mediated pathway.[2]

1.2. Reduction-Sensitive Drug Release:

Once inside the cell, this compound is exposed to the highly reductive intracellular environment, which is characterized by a high concentration of glutathione (GSH). The disulfide bond within the this compound linker is susceptible to cleavage by reducing agents like GSH.[1][2] This reductive cleavage releases the deacetylated colchicine payload, the active cytotoxic component of the molecule. This conditional release mechanism ensures that the potent microtubule-destabilizing agent is primarily activated within the target cancer cells, further enhancing the compound's tumor selectivity and therapeutic window.

1.3. Inhibition of Microtubule Assembly:

The released colchicine derivative binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, the active form of this compound effectively halts the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.

Figure 1. Signaling pathway of this compound.

Quantitative Data

The efficacy of this compound has been demonstrated through its potent antiproliferative activity against various cancer cell lines and its direct inhibitory effect on microtubule assembly.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SGC-7901 | Gastric Carcinoma | 0.124 |

| A549 | Lung Carcinoma | 0.085 |

| HeLa | Cervical Cancer | 0.108 |

| L929 | Murine Fibrosarcoma | 4.22 |

IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Representative Data for In Vitro Tubulin Polymerization Inhibition by this compound in the Presence of DTT

| Compound | Concentration (µM) | DTT Concentration (µM) | Inhibition of Tubulin Polymerization (%) |

| Vehicle Control | - | 10 | 0 |

| This compound | 5 | 5 | 65 |

| This compound | 5 | 10 | 85 |

| Colchicine (Positive Control) | 5 | - | 90 |

This table presents representative data based on the qualitative description that this compound effectively inhibits microtubule assembly in the presence of a reducing agent. The percentage of inhibition is a typical metric reported in tubulin polymerization assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following are protocols for key experiments.

3.1. In Vitro Tubulin Polymerization Assay (Light Scattering Method)

This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity) over time.

Materials:

-

Lyophilized >99% pure tubulin protein (bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound

-

Dithiothreitol (DTT)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

DMSO (vehicle control)

-

96-well clear bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

-

Prepare stock solutions of this compound, paclitaxel, and colchicine in DMSO.

-

Prepare a fresh stock solution of DTT in General Tubulin Buffer.

-

-

Assay Setup:

-

On ice, prepare the tubulin polymerization mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

In a pre-chilled 96-well plate, add the test compounds (this compound with and without DTT), controls (vehicle, paclitaxel, colchicine), and buffer to the appropriate wells.

-

-

Initiation and Measurement:

-

To initiate polymerization, add the cold tubulin polymerization mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time.

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.

-

Calculate the percentage of inhibition for each compound relative to the vehicle control.

-

Figure 2. Workflow for Tubulin Polymerization Assay.

3.2. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., SGC-7901, A549, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising step forward in the development of targeted cancer therapies. Its dual-targeting mechanism, combining biotin receptor-mediated uptake with reduction-sensitive intracellular drug release, offers the potential for enhanced efficacy and a favorable safety profile. The potent inhibition of microtubule assembly by the activated colchicine derivative provides a well-established mechanism for inducing cancer cell death. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this and similar targeted drug delivery systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reduction-Sensitive Linker in Deac-SS-Biotin

This technical guide provides a comprehensive overview of this compound, a promising antitumor agent, with a specific focus on its core feature: the reduction-sensitive disulfide linker. This compound is a conjugate of deacetylcolchicine (Deac) and biotin, designed as a tumor-specific prodrug.[1] The innovative linker chemistry allows for targeted drug delivery and release, enhancing therapeutic efficacy while minimizing off-target toxicity.

Core Concept: The Reduction-Sensitive Disulfide Linker

The key to this compound's targeted activity lies in its disulfide bond, which connects the cytotoxic agent (Deac) to the tumor-targeting moiety (biotin).[1] This disulfide bond is stable under normal physiological conditions but is susceptible to cleavage in environments with high concentrations of reducing agents, such as glutathione (GSH).[1][2] Many tumor cells exhibit significantly higher intracellular GSH levels compared to normal cells, providing a basis for selective drug release.

The cleavage of the disulfide bond by a reducing agent, like dithiothreitol (DTT) in experimental settings (acting as a glutathione mimetic), liberates the active drug, deacetylcolchicine.[1]

Cellular Uptake and Mechanism of Action

This compound is designed to be taken up by cells through biotin receptor-mediated endocytosis. The biotin receptor is frequently overexpressed on the surface of various cancer cells, including those of the breast, lung, and ovaries, which allows for preferential accumulation of the prodrug in tumor tissues.

Once internalized, the high intracellular concentration of glutathione triggers the cleavage of the disulfide linker, releasing deacetylcolchicine. The liberated Deac then exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division, ultimately leading to greater antitumor activity.

Quantitative Data Summary

In Vitro Drug Release

The reduction-sensitive release of deacetylcolchicine from this compound has been quantified using High-Performance Liquid Chromatography (HPLC). The data demonstrates a significant and rapid release of Deac in the presence of DTT, while the compound remains stable in its absence.

| Time (hours) | DTT Concentration | % Deac Released from this compound | % Deac Released from Deac-Biotin (non-cleavable control) |

| 24 | 20 µM | > 95% | < 1.0% |

| 24 | 0 µM | Negligible | < 1.0% |

Table 1: Summary of in vitro drug release data. The results show that drug release is highly dependent on the presence of a reducing agent, confirming the reduction-sensitive nature of the disulfide linker.

Antiproliferative Activity

The cytotoxic efficacy of this compound has been evaluated against various cancer cell lines and a non-cancerous cell line to determine its selectivity.

| Cell Line | Cell Type | IC₅₀ (µM) |

| SGC-7901 | Human gastric cancer | 0.124 |

| A549 | Human lung cancer | 0.085 |

| HeLa | Human cervical cancer | 0.108 |

| L929 | Mouse fibroblast (non-cancerous) | 4.22 |

Table 2: In vitro antiproliferative activity of this compound. The lower IC₅₀ values for cancer cell lines compared to the non-cancerous L929 cell line indicate a degree of tumor selectivity.

Experimental Protocols

Protocol 1: In Vitro Drug Release Assay via HPLC

This protocol details the methodology to quantify the release of Deac from this compound under reducing conditions.

1. Preparation of Solutions:

- Prepare a stock solution of this compound in DMSO.

- Prepare release media: Phosphate-Buffered Saline (PBS, pH 7.2-7.4) containing 20% DMSO.

- Prepare reducing agent solutions of DTT at various concentrations (e.g., 5 µM, 10 µM, 20 µM) in the release medium. A control medium with 0 µM DTT should also be prepared.

2. Incubation:

- Add the this compound stock solution to each release medium to achieve a final concentration of 5 µM.

- Incubate the mixtures at 37°C with gentle shaking.

3. Sample Collection:

- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 0.1 mL aliquot from each mixture.

4. HPLC Analysis:

- Analyze the collected samples using a C18 HPLC column (e.g., 4.6 × 250 mm, 5 µm).

- Use a suitable mobile phase, such as 45% methanol in water, at a flow rate of 1.0 mL/min.

- Detect the analytes (this compound and free Deac) using a UV detector at 254 nm.

- Quantify the concentration of free Deac by comparing the peak area to a standard curve.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare_Solutions" [label="Prepare Solutions\n(this compound, PBS, DTT)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Incubate" [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"];

"Collect_Samples" [label="Collect Aliquots\nat Time Points", fillcolor="#FFFFFF", fontcolor="#202124"];

"HPLC" [label="HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

"Quantify" [label="Quantify Free Deac", fillcolor="#34A853", fontcolor="#FFFFFF"];

"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Solutions";

"Prepare_Solutions" -> "Incubate";

"Incubate" -> "Collect_Samples";

"Collect_Samples" -> "HPLC";

"HPLC" -> "Quantify";

"Quantify" -> "End";

}

Protocol 2: Tubulin Polymerization Assay

This assay assesses the biological activity of the released Deac by measuring its effect on microtubule assembly.

1. Reagents:

- Tubulin protein

- GTP (Guanosine triphosphate)

- Polymerization buffer

- This compound, free Deac (positive control), and a vehicle control.

- DTT solution.

2. Procedure:

- Pre-incubate this compound with and without DTT for a sufficient time to allow for cleavage.

- In a 96-well plate, add the polymerization buffer, GTP, and tubulin protein to each well.

- Add the test compounds (this compound with DTT, this compound without DTT, free Deac, vehicle control) to their respective wells.

- Monitor the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.

3. Analysis:

- Compare the polymerization curves of the different conditions. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control. The activity of this compound with DTT should be comparable to that of free Deac.

Synthesis of this compound

The synthesis of this compound involves conjugating biotin with deacetylcolchicine through a disulfide-containing linker. While specific synthetic schemes can vary, a general approach involves the use of crosslinking reagents. For example, biotin hydrazide can be reacted with a derivative of deacetylcolchicine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Conclusion

The reduction-sensitive disulfide linker is a critical design element in this compound, enabling tumor-specific drug delivery and release. By leveraging the overexpression of biotin receptors on cancer cells and the highly reducing intracellular environment, this prodrug strategy achieves selective cytotoxicity against tumor cells while sparing normal tissues. The data strongly supports the linker's stability in circulation and its efficient cleavage within the target cells to release the active therapeutic agent. This approach represents a powerful strategy in the development of next-generation targeted cancer therapies.

References

Deac-SS-Biotin: A Paradigm of Tumor-Specific Drug Delivery and Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for cancer therapeutics with high efficacy and minimal off-target toxicity remains a paramount challenge in oncology. Deac-SS-Biotin, a novel colchicine derivative, has emerged as a promising candidate that exemplifies a sophisticated strategy for tumor-specific drug delivery. This technical guide delineates the core principles underlying this compound's specificity for cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental validation. By leveraging the overexpression of biotin receptors on cancerous tissues and the distinct reducing environment within tumor cells, this compound achieves a targeted release of its potent cytotoxic payload, deacetylcolchicine (Deac), thereby enhancing its therapeutic index.

Core Principle: Dual-Targeting Strategy for Cancer Cell Specificity

This compound's design incorporates a dual-targeting strategy to achieve its remarkable specificity for cancer cells. This strategy is predicated on two key physiological differences between cancerous and normal tissues:

-

Biotin Receptor Overexpression: Many types of cancer cells, including gastric, lung, and cervical cancers, exhibit a significantly higher expression of biotin receptors on their cell surface compared to normal cells.[1][2] This differential expression serves as the first level of targeting, allowing for preferential accumulation of this compound in tumor tissues through receptor-mediated endocytosis.[1]

-

Elevated Intracellular Reducing Environment: Cancer cells maintain a higher intracellular concentration of reducing agents, such as glutathione (GSH), compared to the extracellular environment and normal cells. This compound incorporates a disulfide (-S-S-) linker that is stable in the bloodstream but is readily cleaved in the presence of high GSH levels.[1][3] This cleavage constitutes the second level of targeting, ensuring that the active cytotoxic drug, Deac, is released predominantly inside the cancer cells.

Quantitative Analysis of Cancer Cell Specificity

The enhanced specificity of this compound towards cancer cells has been quantitatively demonstrated through in vitro antiproliferative assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are significantly lower for cancer cell lines compared to normal cell lines.

| Cell Line | Cell Type | IC50 (µM) |

| SGC-7901 | Human Gastric Adenocarcinoma | 0.124 ± 0.011 |

| A549 | Human Lung Adenocarcinoma | 0.085 ± 0.008 |

| HeLa | Human Cervical Carcinoma | 0.108 ± 0.010 |

| L929 | Normal Mouse Fibroblast | 4.22 |

| Data sourced from Wang C, et al. J Enzyme Inhib Med Chem. 2022 Dec;37(1):411-420. |

As evidenced by the data, this compound is approximately 34 to 49 times more potent against the tested cancer cell lines than the normal fibroblast cell line, underscoring its significant cancer-targeting specificity.

Mechanism of Action: From Targeted Uptake to Microtubule Disruption

The journey of this compound from a benign prodrug to a potent anticancer agent involves a series of well-orchestrated steps, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of this compound.

-

Binding and Internalization: this compound first binds to the overexpressed biotin receptors on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-receptor complex, forming an endosome that transports the conjugate into the cell.

-

Reductive Cleavage: Once inside the cytoplasm, which has a high concentration of glutathione (GSH), the disulfide bond in the linker of this compound is cleaved. This releases the active cytotoxic agent, deacetylcolchicine (Deac).

-

Inhibition of Microtubule Assembly: The liberated Deac then binds to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in the cancer cell.

Experimental Protocols

The specificity and mechanism of this compound can be elucidated through a series of well-defined experiments.

Antiproliferative Activity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on both cancer and normal cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., SGC-7901, A549, HeLa) and a normal cell line (e.g., L929) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (and colchicine as a positive control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.

-

Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a dose-response curve fitting software.

Competitive Inhibition Assay

This experiment confirms the role of biotin receptor-mediated endocytosis in the uptake of this compound.

-

Cell Culture and Seeding: Culture a cancer cell line with high biotin receptor expression (e.g., A549) in 96-well plates as described above.

-

Pre-incubation with Free Biotin: Pre-incubate the cells with varying concentrations of free biotin for a short period (e.g., 1-2 hours) to block the biotin receptors.

-

This compound Treatment: Add a fixed, cytotoxic concentration of this compound (e.g., 2-fold the IC50) to the wells, including those pre-treated with biotin.

-

Cell Viability Assessment: After the standard incubation period, assess cell viability using the MTT assay as described previously.

-

Analysis: An increase in cell viability in the presence of free biotin indicates that the cytotoxic effect of this compound is competitively inhibited, confirming its uptake via the biotin receptor. For instance, the cell viability of A549 cells treated with this compound increased from 23.6% to 68.9% as the concentration of co-incubated biotin was raised from 0.075 to 0.60 µM.

Tubulin Polymerization Assay

This assay directly measures the effect of the released Deac on microtubule formation.

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, a polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules.

-

Procedure:

-

Prepare reaction mixtures containing tubulin in the polymerization buffer.

-

Add this compound in the presence of a reducing agent like dithiothreitol (DTT) to mimic the intracellular environment and release Deac. Include controls with Deac alone, this compound without DTT, and a vehicle control.

-

Monitor the change in fluorescence over time at a specific temperature (e.g., 37°C) using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

-

Analysis: Compare the polymerization curves of the different treatment groups. Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase in the presence of activated this compound and Deac.

Experimental Workflow and Logical Relationships

The logical flow of experiments to validate the cancer cell specificity of this compound is depicted in the following diagram.

Caption: Experimental workflow for validating this compound's specificity.

Conclusion and Future Directions

This compound represents a significant advancement in the design of targeted cancer therapies. Its dual-targeting mechanism, which exploits both the overexpression of biotin receptors and the unique reducing environment of tumor cells, provides a robust strategy for enhancing therapeutic efficacy while minimizing systemic toxicity. The quantitative data and experimental evidence presented in this guide strongly support the cancer cell specificity of this promising compound.

Future research should focus on in vivo studies to validate these findings in animal models, assess the pharmacokinetic and pharmacodynamic properties of this compound, and explore its efficacy against a broader range of biotin receptor-positive cancers. Further optimization of the linker and payload could also lead to the development of next-generation conjugates with even greater therapeutic potential. The principles underlying the design of this compound offer a valuable blueprint for the rational development of other targeted chemotherapeutics.

References

Preliminary In Vitro Studies of Deac-SS-Biotin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of Deac-SS-Biotin, a promising antitumor agent. This compound is a biotinylated derivative of colchicine designed for targeted delivery to cancer cells, leveraging the overexpression of biotin receptors on their surface. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Core Findings and Data Presentation

This compound has demonstrated potent antiproliferative activity across various cancer cell lines and exhibits a reduction-sensitive drug release mechanism, enhancing its tumor-targeting effects and reducing off-target toxicities.[1]

Antiproliferative Activity

The cytotoxic effects of this compound were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SGC-7901 | Gastric Adenocarcinoma | 0.124 |

| A549 | Lung Adenocarcinoma | 0.085 |

| HeLa | Cervical Cancer | 0.108 |

| L929 | Normal Fibroblast | 4.22 |

Table 1: In Vitro Antiproliferative Activity of this compound. The IC₅₀ values demonstrate the high potency of this compound against various cancer cell lines, with significantly lower toxicity observed in the non-cancerous L929 cell line.[1]

Reduction-Responsive Drug Release

The stability of this compound was assessed in the presence and absence of a reducing agent, dithiothreitol (DTT), which mimics the high glutathione (GSH) concentration within the tumor microenvironment.

| Condition | Drug Release of Deac (%) | Time Frame |

| PBS (pH 7.2-7.4) without DTT | ~0% | 24 hours |

| PBS (pH 7.2-7.4) with 5, 10, and 20 µM DTT | >70% | 8 hours |

| Deac-Biotin (non-cleavable control) with 20 µM DTT | <1.0% | 24 hours |

Table 2: In Vitro Drug Release Profile of this compound. The data highlights the reduction-sensitive nature of the disulfide bond in this compound, leading to significant drug release in a reducing environment, while the non-cleavable control remains stable.[2]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action involves a multi-step process that begins with targeted uptake and culminates in the disruption of microtubule dynamics, ultimately leading to cell death.

References

Deac-SS-Biotin and Deacetylcolchicine: A Technical Guide for Researchers

An In-depth Examination of a Targeted Pro-drug Strategy for Cancer Therapy

This technical guide provides a comprehensive overview of Deac-SS-Biotin, a promising tumor-targeting pro-drug, and its active parent compound, deacetylcolchicine. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental data, and methodologies associated with these compounds, offering a foundational resource for further investigation and application.

Introduction

Deacetylcolchicine, a derivative of colchicine, is a potent inhibitor of tubulin polymerization, a critical process for cell division.[1][2][3] Its therapeutic potential as an anti-cancer agent is limited by its systemic toxicity.[4][5] To address this, this compound was designed as a pro-drug that leverages the unique characteristics of the tumor microenvironment for targeted drug delivery. This strategy involves conjugating deacetylcolchicine with biotin via a reduction-sensitive disulfide bond, aiming to enhance tumor cell uptake and minimize off-target effects.

Chemical Structures and Properties

Deacetylcolchicine (Deac): An alkaloid derived from colchicine, its chemical formula is C₂₀H₂₃NO₅. It retains the tubulin-binding properties of its parent compound.

This compound: This compound is a conjugate of deacetylcolchicine and biotin, linked by a disulfide spacer. The biotin moiety facilitates targeting of cancer cells that overexpress biotin receptors, while the disulfide bond is designed to be cleaved in the reducing intracellular environment of tumor cells, releasing the active deacetylcolchicine.

Mechanism of Action

The anti-tumor activity of this compound is a multi-step process that begins with targeted uptake and culminates in the disruption of microtubule dynamics.

Targeted Delivery and Internalization

This compound is designed to be preferentially taken up by tumor cells through biotin receptor-mediated endocytosis. Many cancer cells exhibit an increased metabolic rate and upregulate the expression of biotin receptors to meet their heightened demand for this vitamin, which acts as a coenzyme in various metabolic pathways. This overexpression provides a molecular target for biotin-conjugated therapeutics. The uptake of this compound can be competitively inhibited by excess free biotin, confirming the role of the biotin receptor in its internalization.

Figure 1: Signaling pathway of this compound.

Intracellular Drug Release

Following endocytosis, the this compound conjugate is exposed to the reducing intracellular environment, which is characterized by higher concentrations of glutathione. The disulfide bond linking deacetylcolchicine and biotin is susceptible to reduction, leading to its cleavage and the subsequent release of the active drug, deacetylcolchicine.

Inhibition of Tubulin Polymerization

Once released, deacetylcolchicine binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Quantitative Data

The anti-proliferative activity of this compound and its parent compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | SGC-7901 (gastric adenocarcinoma) | 0.124 ± 0.011 |

| This compound | A549 (lung adenocarcinoma) | 0.085 ± 0.008 |

| This compound | HeLa (cervical carcinoma) | 0.108 ± 0.010 |

| This compound | L929 (normal fibroblast) | 4.22 |

| Deacetylcolchicine | - | (Data comparable to this compound in tumor cells) |

| Colchicine | - | (Positive Control) |

| Table 1: In vitro anti-proliferative activity of this compound. Data sourced from. |

N-Deacetylcolchicine has also been shown to inhibit the polymerization of bovine brain microtubules with an IC₅₀ of 3 µM.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize this compound and deacetylcolchicine.

In Vitro Anti-proliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer and normal cell lines.

Figure 2: Workflow for the MTT assay.

Methodology:

-

Cells (SGC-7901, A549, HeLa, and L929) are seeded in 96-well plates and cultured for 24 hours.

-

The cells are then treated with various concentrations of this compound, deacetylcolchicine, or colchicine.

-

After a 48-hour incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC₅₀ values are calculated from the dose-response curves.

In Vitro Drug Release Study

This experiment evaluates the release of deacetylcolchicine from this compound in a reducing environment.

Methodology:

-

This compound is incubated in a phosphate-buffered saline (PBS) solution (pH 7.2-7.4) containing 20% DMSO.

-

Dithiothreitol (DTT), a glutathione mimetic, is added at different concentrations (e.g., 0, 5, 10, 20 µM) to simulate the intracellular reducing environment.

-

The solution is incubated at 37°C.

-

At specific time intervals, aliquots are withdrawn, and the concentration of released deacetylcolchicine is quantified using High-Performance Liquid Chromatography (HPLC).

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on microtubule assembly.

Figure 3: Workflow for tubulin polymerization assay.

Methodology:

-

A solution of purified tubulin is prepared in a polymerization buffer.

-

The test compound (this compound with and without DTT, deacetylcolchicine, or colchicine) is added to the tubulin solution.

-

The mixture is incubated at 37°C to induce tubulin polymerization.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

The extent of inhibition is determined by comparing the polymerization curves of the treated samples to that of a control.

Conclusion

This compound represents a promising strategy for the targeted delivery of the potent anti-mitotic agent, deacetylcolchicine, to tumor cells. By exploiting the overexpression of biotin receptors and the reducing intracellular environment of cancer cells, this pro-drug approach has the potential to enhance therapeutic efficacy while reducing systemic toxicity. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Continued investigation into the in vivo efficacy, pharmacokinetic profile, and safety of this compound is warranted to fully elucidate its clinical potential.

References

- 1. scbt.com [scbt.com]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine: mechanism of action, activities and side effects_Chemicalbook [chemicalbook.com]

- 4. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colchicine from Crocus kills cancer :: Understanding Animal Research [understandinganimalresearch.org.uk]

Deac-SS-Biotin: A Technical Guide to its Therapeutic Potential as a Tumor-Targeting Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deac-SS-Biotin is a promising preclinical antitumor agent designed for targeted delivery to cancer cells. This technical guide provides an in-depth overview of its mechanism of action, therapeutic potential, and the experimental methodologies used for its evaluation. This compound consists of the cytotoxic agent deacetylcolchicine (Deac) linked to biotin via a reduction-sensitive disulfide bond. This design leverages the overexpression of biotin receptors on the surface of many tumor cells to facilitate selective uptake through receptor-mediated endocytosis. Once internalized, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active drug, Deac, which then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This targeted delivery strategy aims to enhance the therapeutic index of colchicine analogs by increasing their efficacy against tumor cells while minimizing off-target toxicities.

Mechanism of Action

This compound's mechanism of action is a two-step process initiated by targeted uptake and followed by intracellular drug release and cytotoxic activity.

-

Biotin Receptor-Mediated Endocytosis: Many cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer), overexpress biotin receptors to meet their increased metabolic demands for the vitamin. This compound utilizes biotin as a targeting moiety to bind to these receptors, triggering receptor-mediated endocytosis and facilitating its selective entry into tumor cells.[1] This targeted uptake is a key feature designed to concentrate the cytotoxic payload within the tumor cells, thereby reducing systemic toxicity.

-

Intracellular Drug Release and Tubulin Polymerization Inhibition: Following endocytosis, the disulfide linker of this compound is exposed to the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the extracellular space. This leads to the cleavage of the disulfide bond and the release of deacetylcolchicine (Deac). Deac, the active cytotoxic component, then binds to the colchicine-binding site on β-tubulin. This binding event destabilizes the tubulin heterodimers, inhibiting their polymerization into microtubules.[1] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The prodrug, this compound, itself has weak inhibitory activity on tubulin polymerization; its cytotoxic effect is manifested upon the intracellular release of Deac.[1]

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of this compound

The antiproliferative activity of this compound was evaluated against several human cancer cell lines and a normal human cell line using a standard cytotoxicity assay. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Colchicine (Positive Control) | IC50 (µM) of Deac (Parent Drug) |

| SGC-7901 | Gastric Adenocarcinoma | 0.124 ± 0.011[1] | Not Reported | Not Reported |

| A549 | Lung Adenocarcinoma | 0.085 ± 0.008[1] | Not Reported | Not Reported |

| HeLa | Cervical Cancer | 0.108 ± 0.010 | Not Reported | Not Reported |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, beginning with the synthesis of deacetylcolchicine (Deac) and a biotin derivative containing a disulfide linker. These two components are then conjugated. While detailed, step-by-step protocols with specific reaction conditions are often proprietary or refer to established chemical synthesis literature, the general synthetic route is outlined below.

General Synthetic Scheme:

Caption: General workflow for the synthesis of this compound.

In Vitro Antiproliferative Assay

This protocol describes a typical colorimetric assay, such as the MTT assay, to determine the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SGC-7901, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound, Colchicine, and Deac (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound, colchicine, and Deac in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the cell viability against the logarithm of the drug concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound to inhibit the polymerization of tubulin in vitro.

Materials:

-

Tubulin polymerization assay kit (e.g., fluorescence-based)

-

Purified tubulin (>97% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound, Deac, Colchicine (positive control), Paclitaxel (stabilizing control)

-

Dithiothreitol (DTT)

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of this compound (e.g., 5 µM), Deac (5 µM), colchicine (5 µM), and paclitaxel (5 µM). For testing the reduction-sensitive release, prepare a sample of this compound (5 µM) with DTT (10 µM).

-

Pre-incubate the test compounds in a 96-well plate at 37°C for 1 minute.

-

Prepare the tubulin reaction mix containing tubulin (e.g., 2 mg/mL) and GTP (1 mM) in the general tubulin buffer with a fluorescence reporter.

-

Initiate the polymerization by adding the tubulin reaction mix to the wells containing the pre-incubated compounds.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

-

Plot the fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Competitive Uptake Assay